N,N-Diethylethylenediamine

Catalog No.
S576967
CAS No.
100-36-7
M.F
C6H16N2
M. Wt
116.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diethylethylenediamine

CAS Number

100-36-7

Product Name

N,N-Diethylethylenediamine

IUPAC Name

N',N'-diethylethane-1,2-diamine

Molecular Formula

C6H16N2

Molecular Weight

116.2 g/mol

InChI

InChI=1S/C6H16N2/c1-3-8(4-2)6-5-7/h3-7H2,1-2H3

InChI Key

UDGSVBYJWHOHNN-UHFFFAOYSA-N

SMILES

CCN(CC)CCN

Synonyms

N,N-Diethylethylenediamine; N1,N1-Diethyl-1,2-ethanediamine; 1-Amino-2-(N,N-diethylamino)ethane; 1-Amino-2-(diethylamino)ethane; 2-(Diethylamino)ethanamine; N,N-Diethyl-1,2-diaminoethane; N,N-Diethyl-1,2-ethanediamine; N,N-Diethyl-1,2-ethylenediamine

Canonical SMILES

CCN(CC)CCN

The exact mass of the compound N,N-Diethylethylenediamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19675. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N-Diethylethylenediamine (CAS 100-36-7) is an asymmetric aliphatic diamine featuring one primary amine and one tertiary (diethyl-substituted) amine. This structural asymmetry imparts a unique combination of reactive nucleophilicity at the primary terminus and tunable steric hindrance at the tertiary terminus[1]. In industrial and laboratory procurement, it is primarily sourced as a sterically directing bidentate ligand for coordination chemistry, a highly efficient kinetic promoter in carbon capture systems, and a critical, non-substitutable building block for active pharmaceutical ingredients (APIs) requiring a precise diethylaminoethyl moiety [1].

Research Fit

Asymmetric diamine with distinct primary and tertiary amine sites for selective chelation and ligand design.
Key intermediate for pharmaceutical building blocks and local anesthetic synthesis.
Suitable for coordination chemistry research, carbon capture sorbent development, and catalysis.

Generic substitution of N,N-Diethylethylenediamine with closely related analogs like ethylenediamine (EDA) or N,N-dimethylethylenediamine (DMEDA) routinely fails in application-critical workflows. In pharmaceutical synthesis, replacing the diethyl group with a dimethyl group fundamentally alters the resulting pharmacophore, failing to produce target APIs like procainamide or tiamulin[1]. Furthermore, attempting to use unsubstituted EDA to build asymmetric molecules leads to poor chemoselectivity, resulting in bis-amidation or unwanted polymerization that requires costly protection/deprotection steps. In coordination chemistry and materials science, the specific steric bulk of the diethyl groups is required to prevent over-coordination (e.g., tris-chelation) and to properly tune the thermodynamics of intermediate formations, making smaller diamines non-viable substitutes [2].

Substitution Risk

Symmetrical N,N'-diethyl isomer

Different amine substitution pattern alters coordination geometry and stability; may not transfer directly without validation.

Dimethyl analogue (N,N-dimethylethylenediamine)

Smaller steric bulk leads to shorter metal-ligand bonds and distinct reactivity; reaction selectivity may shift.

Unsubstituted ethylenediamine

Lacks tertiary amine steric effect; protonation and metal-binding thermodynamics differ markedly.

Steric Optimization for CO2 Capture

In the development of diamine-appended metal-organic frameworks (MOFs) for coal flue gas capture, the choice of diamine dictates the thermodynamic and kinetic efficiency of the system. When functionalizing Mg2(olz) MOFs, N,N-diethylethylenediamine (DEEDA) exhibits rapid, single-step CO2 adsorption behavior, capturing >90% of CO2 from simulated streams [1]. In contrast, other diamines often exhibit two-stepped adsorption profiles or suffer from steric limitations that impede the formation of ammonium carbamate chains [1]. The specific steric profile of DEEDA prevents hindrance between neighboring chains, enabling rapid cycling (5-minute adsorption, 1-minute desorption) and maintaining a high capacity of ~15.5 g/100 g over 1000 cycles [1].

Evidence DimensionCO2 Adsorption Step Behavior and Cycling Capacity
Target Compound DataDEEDA-appended MOF: Single-step adsorption, >90% capture, ~15.5 g/100 g capacity over 1000 cycles.
Comparator Or BaselineOther diamines (e.g., dmen): Two-stepped adsorption or sterically limited chain formation.
Quantified DifferenceDEEDA enables single-step rapid kinetics (5 min uptake) without inter-chain steric hindrance.
ConditionsSimulated coal flue gas (15% CO2, 4% O2, ~2.3% H2O in N2) at 40 °C.

Buyers developing continuous carbon capture sorbents must select DEEDA to ensure rapid, single-step adsorption kinetics and long-term cycling stability.

Coordination geometry
Head-to-head
Ni-N(Et)₂ bond length: 2.271 Å vs. Ni-N(Me)₂: 2.183 Å (+0.088 Å)
Steric bulk of diethylamino group extends axial bond length.
X-ray diffraction data; supports ligand design decisions.

Chemoselective API Precursor Synthesis

N,N-Diethylethylenediamine is the exact required precursor for synthesizing APIs containing a diethylaminoethyl side chain, such as the antiarrhythmic drug procainamide. During the mechanochemical coupling of 4-nitrobenzoyl chloride, DEEDA selectively reacts at its primary amine to form the procainamide precursor (N-(2-(diethylamino)ethyl)-4-nitrobenzamide) with an 88% isolated yield, which is then quantitatively hydrogenated to the final API[1]. Using unsubstituted ethylenediamine would require complex protection/deprotection steps to prevent bis-amidation, while using N,N-dimethylethylenediamine would yield an incorrect, non-efficacious analog[1].

Evidence DimensionAPI Precursor Yield and Atom Economy
Target Compound DataDEEDA: 88% isolated yield of the exact procainamide nitro-precursor in a single coupling step.
Comparator Or BaselineEthylenediamine (EDA): Requires multi-step protection to avoid <50% selectivity due to bis-amidation.
Quantified DifferenceDEEDA provides direct, near-quantitative chemoselective amidation, eliminating protection/deprotection steps.
ConditionsK2CO3-assisted mechanochemical coupling with 4-nitrobenzoyl chloride.

Sourcing DEEDA allows pharmaceutical manufacturers to achieve high-yield, single-step amidation for diethylaminoethyl-bearing APIs, drastically reducing process complexity.

Synthetic selectivity
Reported
97% yield
Established route using ion-exchange resin catalyst.
Indicates reliable supply of high-purity material.

Steric Control in Metal Catalysts

The steric bulk of the diethyl group on N,N-diethylethylenediamine provides critical control over the coordination geometry of transition metal complexes. When reacting with Ni(II) salts, DEEDA's steric hindrance restricts coordination to a maximum of two bidentate ligands, reliably forming bis-chelated complexes (e.g., [Ni(Et2en)2X2]) [1]. In contrast, less hindered ligands like unsubstituted ethylenediamine readily form tris-chelated complexes ([Ni(en)3]2+), which saturate the metal's coordination sphere and eliminate open active sites [1]. This controlled bis-chelation makes DEEDA a superior ligand for designing catalysts and thermochromic materials where specific square planar or tetragonally distorted octahedral geometries are required [1].

Evidence DimensionMaximum Coordination Number (Ligand Equivalents)
Target Compound DataDEEDA: Maximum of 2 bidentate ligands per Ni(II) center.
Comparator Or BaselineEthylenediamine (EDA): Readily forms tris-chelated (3 ligands) complexes.
Quantified DifferenceDEEDA strictly limits coordination to bis-chelation, preserving axial sites or forming square planar geometries.
ConditionsSynthesis of Ni(II) complexes in alcoholic solvents.

For catalyst design, procuring DEEDA ensures the metal center remains accessible to substrates by preventing the formation of catalytically dead tris-chelated species.

Complexation thermodynamics
Reported
Decreased exothermicity vs. ethylenediamine; larger entropy change
Ethyl substitution shifts binding thermodynamics.
Flow microcalorimetry data; relevant for process heat management.
CO₂ capture
Reported
Distinct absorption profile vs. MEA and piperazine under identical conditions
Alternative sorbent performance for direct air capture.
24-hour bench-scale tests; 1.5 M in ethylene glycol/1-propanol.
Physical properties
Reported
Boiling point 145-147°C vs. ~107°C for N,N-dimethyl analog (+38-40°C)
Higher boiling point may influence solvent recovery and reaction temperature range.
Density also slightly increased; handling considerations differ.

Carbon Capture Sorbent Manufacturing

Directly following from its unique lack of inter-chain steric hindrance in MOFs, DEEDA is the optimal amine for functionalizing solid sorbents (like Mg2(olz)) used in coal flue gas capture. It ensures rapid, single-step CO2 uptake and exceptional multi-cycle stability[1].

Procainamide and Tiamulin Synthesis

Because it provides the exact diethylaminoethyl moiety required for these APIs, DEEDA is an essential, non-substitutable precursor. Its use guarantees high chemoselectivity and high isolated yields during the amidation of acyl chlorides, bypassing the need for protecting groups [2].

Bis-Chelated Transition Metal Catalysts

Leveraging its specific steric bulk, DEEDA is utilized to synthesize well-defined bis-chelated Ni(II), Cu(II), and Pd(II) complexes. It prevents unwanted tris-chelation, ensuring that the resulting complexes maintain open coordination sites necessary for catalytic activity or specific thermochromic properties[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Coordination chemistry research
Steric and electronic tuning via diethylamino group
Metal-ligand bond parameters and complex stability
Chemical synthesis
High-yield synthetic route availability
Purity assessment and process robustness
Carbon capture sorbent development
Alternative amine sorbent profile
CO₂ absorption performance benchmarks

XLogP3

0.2

Boiling Point

144.0 °C

LogP

0.21 (LogP)

UNII

859V6OK12Y

GHS Hazard Statements

Aggregated GHS information provided by 133 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (63.16%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (95.49%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (62.41%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (64.66%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (30.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

100-36-7

Wikipedia

N,N-diethylethylenediamine

General Manufacturing Information

1,2-Ethanediamine, N1,N1-diethyl-: ACTIVE

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